molecular formula C10H10ClN3O2 B13142052 (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid

(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid

Cat. No.: B13142052
M. Wt: 239.66 g/mol
InChI Key: MIQSMAYAHWWXER-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group and a chloro substituent on the pyridine ring further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity and preventing downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid

InChI

InChI=1S/C10H10ClN3O2/c11-9-5-1-2-13-10(5)14-4-6(9)7(12)3-8(15)16/h1-2,4,7H,3,12H2,(H,13,14)(H,15,16)/t7-/m0/s1

InChI Key

MIQSMAYAHWWXER-ZETCQYMHSA-N

Isomeric SMILES

C1=CNC2=NC=C(C(=C21)Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(CC(=O)O)N

Origin of Product

United States

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